molecular formula C10H12N2O2 B6246674 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 2408975-73-3

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No. B6246674
CAS RN: 2408975-73-3
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide, also known as 4-Methyl-1H-isoindole-2-carboxamide, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a structural isomer of the well-known compound indole-3-carboxamide, and is a derivative of isoindole, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. 4-Methyl-1H-isoindole-2-carboxamide has been studied for its potential as a biochemical and physiological modulator, and for its applications in scientific research.

Scientific Research Applications

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been studied for its potential as a biochemical and physiological modulator and for its applications in scientific research. In particular, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been studied for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been studied for its potential to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide is not yet fully understood. However, it is known that the compound binds to the active sites of the enzymes acetylcholinesterase, monoamine oxidase, and cyclooxygenase, thereby inhibiting their activity. In addition, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide have yet to be fully elucidated. However, studies have shown that the compound has the potential to modulate the activity of acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In addition, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. Furthermore, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide in laboratory experiments include its low cost, its low toxicity, and its ability to inhibit the activity of acetylcholinesterase, monoamine oxidase, and cyclooxygenase. However, there are some limitations to using 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide in laboratory experiments. For example, the compound is not very soluble in water, and its mechanism of action is not yet fully understood. In addition, the compound has not been extensively studied, and its long-term effects are not yet known.

Future Directions

There are a number of potential future directions for research on 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide. For example, further research could be conducted to better understand the mechanism of action of the compound and its potential long-term effects. In addition, studies could be conducted to explore the potential therapeutic applications of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide, such as its ability to modulate the activity of acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Furthermore, research could be conducted to explore the potential of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide as an inhibitor of the serotonin 5-HT2A receptor. Lastly, further research could be conducted to explore the potential of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide can be synthesized through a variety of methods. One such method involves the reaction of an isoindole derivative with an aldehyde in the presence of a base. The reaction of 4-methoxy-2-bromo-1H-isoindole-2-carboxaldehyde with ethyl acetoacetate in the presence of potassium carbonate and water yields 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamideisoindole-2-carboxamide. Other methods of synthesis include the reaction of 4-methoxy-2-bromo-1H-isoindole-2-carboxaldehyde with ethyl acetoacetate in the presence of lithium hydroxide, and the reaction of 4-methoxy-2-bromo-1H-isoindole-2-carboxaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves the reaction of 4-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the desired product.", "Starting Materials": [ "4-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: 4-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine or sodium hydroxide to form the desired product, 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound in pure form." ] }

CAS RN

2408975-73-3

Product Name

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.